4-[(4-Trifluoromethyl)phenyl]-1-butene
Overview
Description
4-[(4-Trifluoromethyl)phenyl]-1-butene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butene chain
Mechanism of Action
Target of Action
Compounds containing trifluoromethyl groups are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The trifluoromethyl group is often used in medicinal chemistry due to its ability to modulate the physicochemical properties of drug molecules, potentially influencing their interaction with biological targets .
Result of Action
The trifluoromethyl group can modulate the biological activity of drug molecules, potentially leading to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(4-Trifluoromethyl)phenyl]-1-butene . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Trifluoromethyl)phenyl]-1-butene typically involves the reaction of 4-bromo-1-butene with 4-trifluoromethylphenyl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as diethyl ether .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Trifluoromethyl)phenyl]-1-butene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding epoxide or ketone.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and ketones.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Trifluoromethyl)phenyl]-1-butene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenylacetylene
- 4-(Trifluoromethyl)aniline
Uniqueness
4-[(4-Trifluoromethyl)phenyl]-1-butene is unique due to its combination of a trifluoromethyl group and a butene chain, which imparts distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
1-but-3-enyl-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h2,5-8H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTJXTKMSCNQRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600234 | |
Record name | 1-(But-3-en-1-yl)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113170-92-6 | |
Record name | 1-(But-3-en-1-yl)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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